REACTION_CXSMILES
|
[C:1]1([C:7]2[C:15]3[C:14](=O)[NH:13][CH:12]=[N:11][C:10]=3[O:9][C:8]=2[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:25])=O>>[Cl:25][C:14]1[C:15]2[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[C:8]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[O:9][C:10]=2[N:11]=[CH:12][N:13]=1
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Name
|
|
Quantity
|
57 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=C(OC=2N=CNC(C21)=O)C2=CC=CC=C2
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Name
|
|
Quantity
|
570 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Type
|
CUSTOM
|
Details
|
Stir the mixture
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
under reflux for 3 h
|
Duration
|
3 h
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Type
|
TEMPERATURE
|
Details
|
cool it
|
Type
|
CONCENTRATION
|
Details
|
concentrate it under reduced pressure
|
Type
|
STIRRING
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Details
|
Stir the residue with ice-water for 30 min
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Duration
|
30 min
|
Type
|
WASH
|
Details
|
Wash the resulting organic phase three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry it over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrate it under reduced pressure
|
Type
|
CUSTOM
|
Details
|
58 g (93.2% of theory) of the target product are obtained
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C2=C(N=CN1)OC(=C2C2=CC=CC=C2)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |